2,4-Dichloro-6-iodopyrimidine
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Overview
Description
2,4-Dichloro-6-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an iodine atom at position 6 on the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-iodopyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the iodination of 2,4-dichloropyrimidine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale halogenation reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can enhance the efficiency and selectivity of the halogenation process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-iodopyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki coupling reactions to form diarylated pyrimidines.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides are commonly used.
Suzuki Coupling: Palladium catalysts and boronic acids are used under basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Coupling Products: Diarylated pyrimidines.
Reduction Products: Reduced pyrimidine derivatives with different functional groups.
Scientific Research Applications
2,4-Dichloro-6-iodopyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of nucleic acids and enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-iodopyrimidine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis and metabolism. The compound’s halogen atoms play a crucial role in its binding affinity and specificity towards these targets. The pathways involved include inhibition of DNA and RNA polymerases, leading to disruption of nucleic acid synthesis .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-iodopyrimidine: Similar structure with iodine at position 5 instead of 6.
2,4-Dichloropyrimidine: Lacks the iodine atom, making it less reactive in certain coupling reactions.
4,6-Dichloropyrimidine: Chlorine atoms at positions 4 and 6, used in different synthetic applications.
Uniqueness
2,4-Dichloro-6-iodopyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2,4-dichloro-6-iodopyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2IN2/c5-2-1-3(7)9-4(6)8-2/h1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAKSFIAMFFQAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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